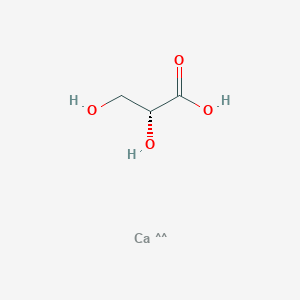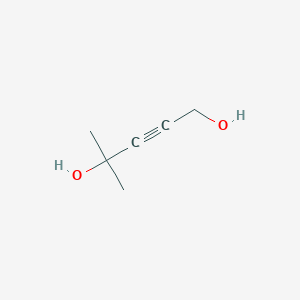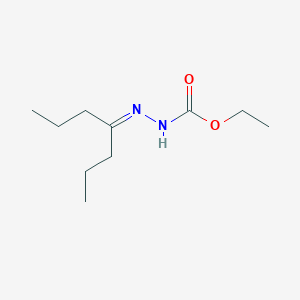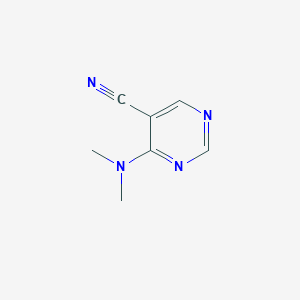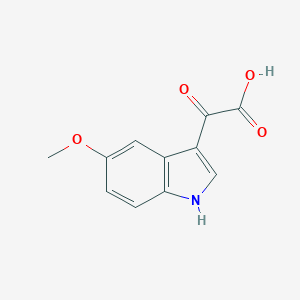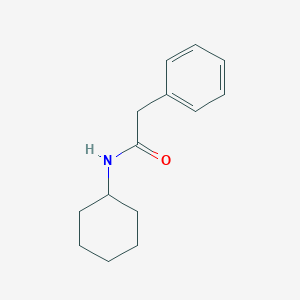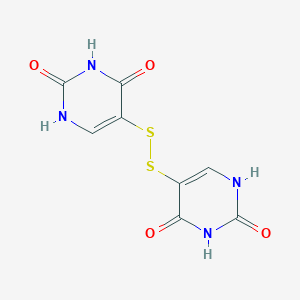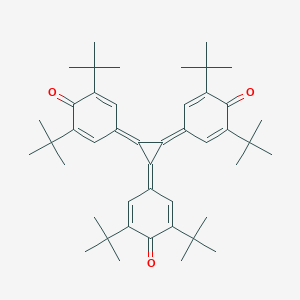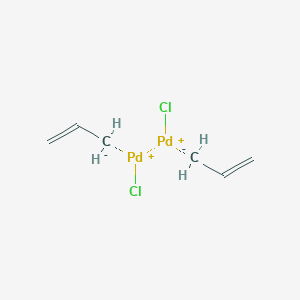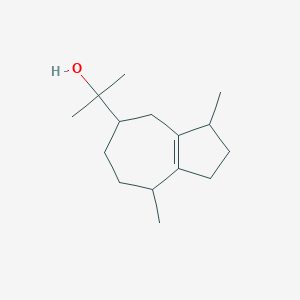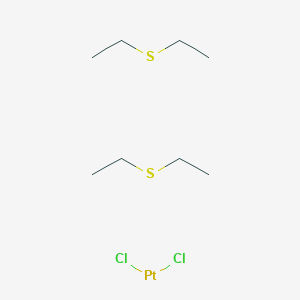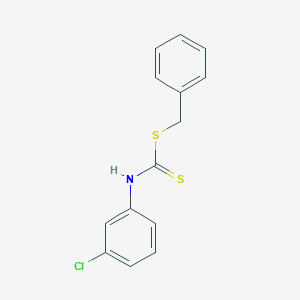
benzyl N-(3-chlorophenyl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(3-chlorophenyl)carbamodithioate, also known as BCDT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BCDT is a carbamate derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of benzyl N-(3-chlorophenyl)carbamodithioate is primarily through the inhibition of acetylcholinesterase. benzyl N-(3-chlorophenyl)carbamodithioate binds to the active site of acetylcholinesterase, preventing the degradation of acetylcholine and leading to an accumulation of acetylcholine in the synaptic cleft. This results in an increase in cholinergic neurotransmission, which can improve cognitive function and memory. benzyl N-(3-chlorophenyl)carbamodithioate also has antioxidant properties, which can protect cells from oxidative damage and reduce inflammation.
Effets Biochimiques Et Physiologiques
Benzyl N-(3-chlorophenyl)carbamodithioate has been shown to have various biochemical and physiological effects. In vitro studies have shown that benzyl N-(3-chlorophenyl)carbamodithioate inhibits the activity of acetylcholinesterase in a dose-dependent manner. benzyl N-(3-chlorophenyl)carbamodithioate has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage and reduce inflammation. In vivo studies have shown that benzyl N-(3-chlorophenyl)carbamodithioate can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl N-(3-chlorophenyl)carbamodithioate has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action and biochemical and physiological effects have been extensively studied. benzyl N-(3-chlorophenyl)carbamodithioate is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, benzyl N-(3-chlorophenyl)carbamodithioate has some limitations. It has low solubility in water, which can limit its bioavailability and efficacy. benzyl N-(3-chlorophenyl)carbamodithioate can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of benzyl N-(3-chlorophenyl)carbamodithioate. One potential direction is to investigate the efficacy of benzyl N-(3-chlorophenyl)carbamodithioate in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another potential direction is to develop new derivatives of benzyl N-(3-chlorophenyl)carbamodithioate that have improved solubility and efficacy. Additionally, further studies are needed to investigate the potential off-target effects of benzyl N-(3-chlorophenyl)carbamodithioate and to develop strategies to minimize these effects.
Méthodes De Synthèse
Benzyl N-(3-chlorophenyl)carbamodithioate can be synthesized through various methods, including the reaction of benzyl isocyanate with 3-chlorophenylamine and carbon disulfide, and the reaction of benzyl chloride with 3-chlorophenylthiourea. The yield of benzyl N-(3-chlorophenyl)carbamodithioate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
Benzyl N-(3-chlorophenyl)carbamodithioate has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. benzyl N-(3-chlorophenyl)carbamodithioate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. benzyl N-(3-chlorophenyl)carbamodithioate has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Numéro CAS |
13037-31-5 |
|---|---|
Nom du produit |
benzyl N-(3-chlorophenyl)carbamodithioate |
Formule moléculaire |
C14H12ClNS2 |
Poids moléculaire |
293.8 g/mol |
Nom IUPAC |
benzyl N-(3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C14H12ClNS2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
Clé InChI |
FOGXNUMIRYZQDB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CSC(=NC2=CC(=CC=C2)Cl)S |
SMILES |
C1=CC=C(C=C1)CSC(=S)NC2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)CSC(=S)NC2=CC(=CC=C2)Cl |
Autres numéros CAS |
13037-31-5 |
Synonymes |
m-Chlorophenyldithiocarbamic acid benzyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



